

DDO-2093 Dihydrochloride: A Technical Guide to MLL1-WDR5 Inhibition

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Compound of Interest

Compound Name: DDO-2093 dihydrochloride

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Introduction

DDO-2093 dihydrochloride is a potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2] The MLL1-WDR5 interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of this complex is a hallmark of certain aggressive leukemias, particularly those with MLL1 gene rearrangements. DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and subsequent antitumor activity.[1][2][3] This technical guide provides an in-depth overview of DDO-2093, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

The inhibitory activity of DDO-2093 has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data for DDO-2093 and its free base form.

Table 1: In Vitro Inhibitory Activity of DDO-2093

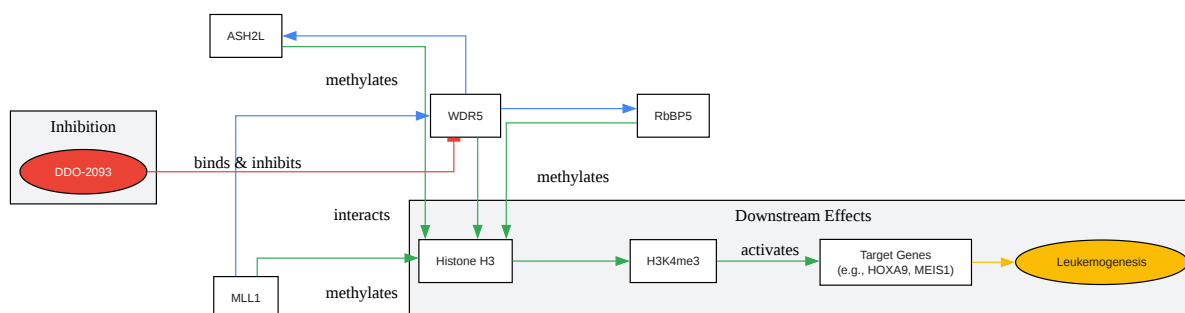
Compound	Assay Type	Parameter	Value (nM)	Reference
DDO-2093	Biochemical Assay	IC50	8.6	[1][2]
DDO-2093	Biophysical Assay	Kd	11.6	[1][2][3]

Table 2: In Vivo Efficacy of **DDO-2093 Dihydrochloride** in MV4-11 Xenograft Model

Dose (mg/kg, i.p., every other day for 21 days)	Tumor Growth Inhibition (GI)	Reference
20	13.7%	[1][2]
40	37.6%	[1][2]
80	63.9%	[1][2]

Mechanism of Action: The MLL1-WDR5 Signaling Pathway

The MLL1 complex is a key epigenetic regulator. WDR5 is a core component of this complex and acts as a scaffold, binding to a conserved "Win" motif on MLL1. This interaction is essential for the catalytic activity of the MLL1 complex, which is the methylation of H3K4. H3K4 methylation, particularly trimethylation (H3K4me3), is an active chromatin mark that promotes the transcription of target genes, including key regulators of hematopoietic stem cell proliferation and differentiation such as HOXA9 and MEIS1. In MLL-rearranged leukemias, the MLL fusion proteins aberrantly recruit the MLL1 complex to these target genes, leading to their overexpression and driving leukemogenesis. DDO-2093 competitively binds to the MLL1 binding pocket on WDR5, thereby disrupting the MLL1-WDR5 interaction. This prevents the proper assembly and function of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters and subsequent downregulation of their expression.[1][2]



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Caption: MLL1-WDR5 signaling pathway and DDO-2093 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DDO-2093.

In Vitro Histone Methyltransferase (HMT) Assay

This assay is used to determine the inhibitory effect of DDO-2093 on the catalytic activity of the MLL1 complex.

Materials:

- Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
- Histone H3 peptide (e.g., residues 1-21) or core histones as substrate
- S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor
- **DDO-2093 dihydrochloride**

- HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
- Scintillation cocktail
- P81 phosphocellulose filter paper
- Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
- Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing the MLL1 core complex and the histone H3 substrate in HMT assay buffer.
- Add varying concentrations of DDO-2093 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the methyltransferase reaction by adding ^3H -SAM.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
- Wash the filter papers extensively with the wash buffer to remove unincorporated ^3H -SAM.
- Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
- Measure the amount of incorporated ^3H -methyl groups using a microplate scintillation counter.
- Calculate the percentage of inhibition for each DDO-2093 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of DDO-2093 on the growth of leukemia cell lines.

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4-11)
- Non-MLL-rearranged leukemia cell line (as a control)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **DDO-2093 dihydrochloride**
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates
- Luminometer

Procedure:

- Seed the leukemia cells in 96-well plates at a predetermined density.
- Treat the cells with a serial dilution of DDO-2093 or DMSO (vehicle control).
- Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the percentage of cell growth inhibition for each DDO-2093 concentration and determine the GI50 value.

In Vivo Xenograft Tumor Model

This study evaluates the antitumor efficacy of DDO-2093 in a mouse model of MLL-rearranged leukemia.

Materials:

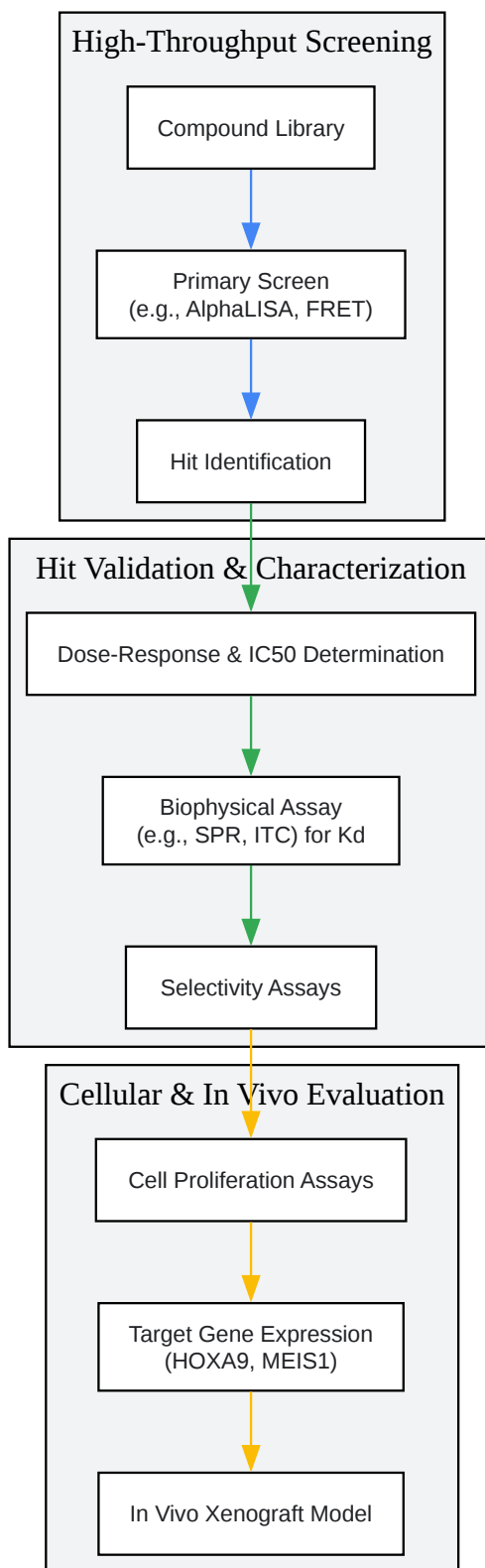
- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
- MV4-11 human leukemia cell line
- Matrigel
- **DDO-2093 dihydrochloride** formulated for in vivo administration
- Vehicle control solution
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant MV4-11 cells mixed with Matrigel into the flank of the immunocompromised mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **DDO-2093 dihydrochloride** or vehicle control to the respective groups via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., daily or every other day).
- Measure the tumor volume using calipers at regular intervals throughout the study.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
- Calculate the tumor growth inhibition for the treatment groups compared to the vehicle control group.

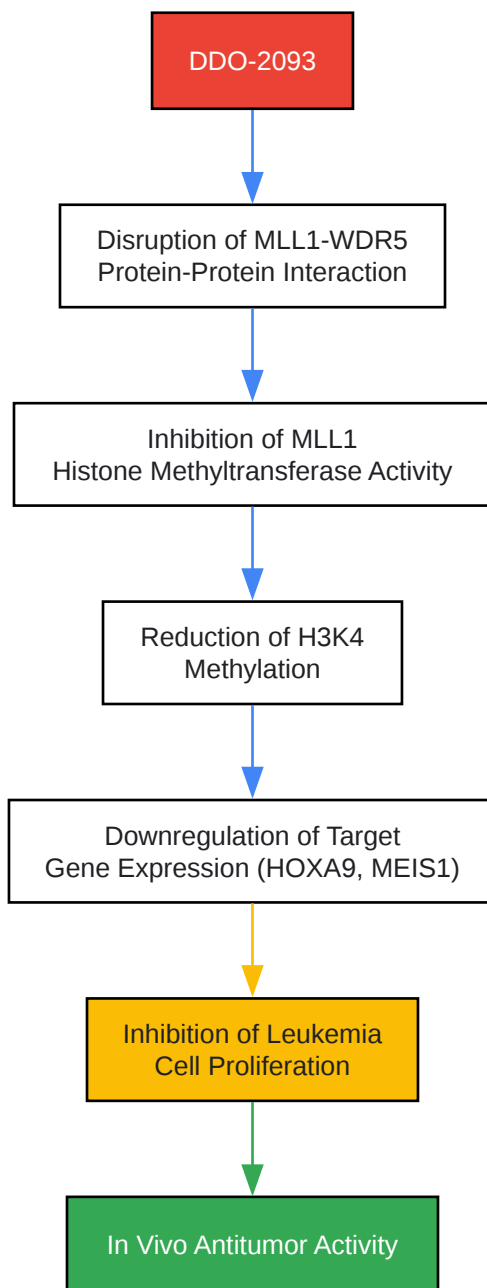
Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and characterizing MLL1-WDR5 inhibitors and the logical progression from molecular inhibition to cellular effects.



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Caption: Experimental workflow for MLL1-WDR5 inhibitor discovery.

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Caption: Logical flow from molecular inhibition to in vivo efficacy.

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